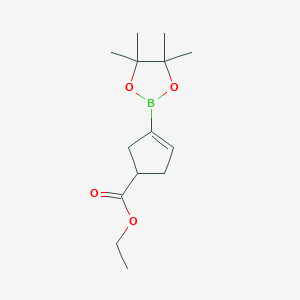

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate is a chemical compound with the molecular formula C11H19BO4 . It is also known by other names such as (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . Its molecular weight is 226.08 . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Research has demonstrated the utility of ethyl 2-methyl-2,3-butadienoate, a compound similar in reactivity to Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate, in the synthesis of highly functionalized tetrahydropyridines. These compounds are synthesized through a phosphine-catalyzed [4 + 2] annulation process, indicating potential applications in creating complex organic molecules with complete regioselectivity and excellent yields. This method expands the scope of reactions by employing substituted versions of the base compound to achieve high diastereoselectivities in the products (Zhu, Lan, & Kwon, 2003).

Antimicrobial and Antioxidant Studies

Another research application involves the synthesis of compounds for antimicrobial and antioxidant studies. Compounds synthesized from similar ethyl carboxylate derivatives have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential. This indicates the potential of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate derivatives in pharmaceutical research and development (Raghavendra et al., 2016).

Key Intermediates in Drug Synthesis

The compound has been identified as a key intermediate in the synthesis of pharmaceutical drugs, such as novel anti-influenza drug oseltamivir. Improvements in the synthetic procedures for such intermediates are crucial for developing milder, more cost-effective, and higher-yield pharmaceutical manufacturing processes (Ji, 2003).

Photodiode Applications

In materials science, novel derivatives synthesized from ethyl carboxylate compounds have been explored for photodiode applications. These studies involve the design and fabrication of nanostructured films, which exhibit unique optical behaviors and responses, demonstrating the potential of such derivatives in electronic and photonic device fabrication (Elkanzi et al., 2020).

Polymerization Catalysts

Research has also explored the use of related cyclopentadiene complexes of cobalt in ethylene polymerization, highlighting the potential of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate derivatives in catalysis and polymer science. These catalysts have improved activity compared to other systems, offering insights into the development of new polymerization catalysts for producing polyethylene and other polymers (Daugulis, Brookhart, & White, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Mode of Action

It’s worth noting that boron-containing compounds like this one often exhibit unique reactivity due to the boron atom’s ability to form stable covalent bonds with other atoms, which can lead to various biochemical interactions .

Biochemical Pathways

Boron-containing compounds are known to participate in borylation reactions, such as the borylation at the benzylic c-h bond of alkylbenzenes . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes . These reactions can potentially affect various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity and stability of this compound. For instance, it is recommended to store this compound in a dark place, sealed, and at room temperature .

properties

IUPAC Name |

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO4/c1-6-17-12(16)10-7-8-11(9-10)15-18-13(2,3)14(4,5)19-15/h8,10H,6-7,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDQOMMNFDVLDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate | |

CAS RN |

1449662-73-0 |

Source

|

| Record name | ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2938832.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2938833.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2938835.png)

![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2938840.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2938841.png)

![6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B2938843.png)

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2938844.png)